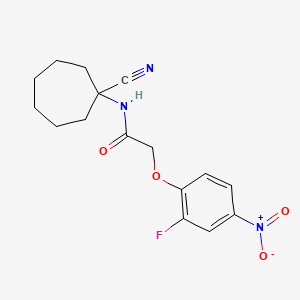
N-(1-cyanocycloheptyl)-2-(2-fluoro-4-nitrophenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyanocycloheptyl)-2-(2-fluoro-4-nitrophenoxy)acetamide is a synthetic organic compound Its structure includes a cyanocycloheptyl group, a fluoro-nitrophenoxy group, and an acetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocycloheptyl)-2-(2-fluoro-4-nitrophenoxy)acetamide typically involves multiple steps:
Formation of the cyanocycloheptyl group: This can be achieved through the reaction of cycloheptanone with cyanide sources under basic conditions.
Introduction of the fluoro-nitrophenoxy group: This step may involve nitration of a fluorobenzene derivative followed by etherification.
Formation of the acetamide linkage: This can be done by reacting the intermediate with chloroacetamide under suitable conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the cyanocycloheptyl group.
Reduction: Reduction of the nitro group to an amine is a common reaction.
Substitution: The fluoro group can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The major product would be the corresponding amine.
Substitution: Products would depend on the nucleophile used, resulting in various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its unique structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action would depend on the specific application:
Molecular Targets: Could include enzymes, receptors, or other proteins.
Pathways Involved: The compound may interact with specific biochemical pathways, altering their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(1-cyanocyclohexyl)-2-(2-fluoro-4-nitrophenoxy)acetamide
- N-(1-cyanocyclooctyl)-2-(2-fluoro-4-nitrophenoxy)acetamide
Uniqueness
N-(1-cyanocycloheptyl)-2-(2-fluoro-4-nitrophenoxy)acetamide is unique due to its specific ring size and substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
IUPAC Name |
N-(1-cyanocycloheptyl)-2-(2-fluoro-4-nitrophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O4/c17-13-9-12(20(22)23)5-6-14(13)24-10-15(21)19-16(11-18)7-3-1-2-4-8-16/h5-6,9H,1-4,7-8,10H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEMSUIINNMXHDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C#N)NC(=O)COC2=C(C=C(C=C2)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(5-bromothiophen-2-yl)-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2541419.png)
![Tert-butyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylate](/img/structure/B2541420.png)


![N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2541425.png)

![2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2541428.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2541431.png)
![(E)-N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2541433.png)

![1-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2541438.png)
![2-Chloro-N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-N-methylacetamide](/img/structure/B2541441.png)

